REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>C(O)C>[Cl:8][C:4]1[N:3]=[C:2]([NH:16][CH2:15][C:14]2[CH:17]=[CH:18][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)[CH:7]=[N:6][CH:5]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
68.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The white solid is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively with 2 M sodium hydroxide, water and aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=CC(=N1)NCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |